(4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate
Description
Properties
CAS No. |
906465-22-3 |
|---|---|
Molecular Formula |
C19H30O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate |
InChI |
InChI=1S/C19H30O4/c1-4-15(2)9-7-5-6-8-10-19(21)23-14-16-11-12-17(20)18(13-16)22-3/h11-13,15,20H,4-10,14H2,1-3H3 |
InChI Key |
JWIMRRWOCVVVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
Reagents :
- 8-Methyldecanoic acid
- (4-Hydroxy-3-methoxyphenyl)methyl alcohol
- Acid catalyst (e.g., sulfuric acid)
-
- Step 1 : Combine the reagents in a round-bottom flask equipped with a reflux condenser.
- Step 2 : Add a few drops of concentrated sulfuric acid as a catalyst.
- Step 3 : Heat the mixture under reflux for several hours to facilitate the reaction.
- Step 4 : Remove water produced during the reaction, often using a Dean-Stark apparatus to drive the reaction towards product formation.
Monitoring : The progress of the reaction is typically monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm completion.
Alternative Synthesis Routes
In addition to traditional esterification, other methods may be explored:
Transesterification : This involves reacting an existing ester with an alcohol in the presence of a catalyst, which can be an alternative approach if starting materials are readily available.
Microwave-Assisted Synthesis : Utilizing microwave irradiation can enhance reaction rates and yields by providing uniform heating and reducing reaction times significantly.
Summary of Conditions
| Method | Temperature | Time | Catalyst | Yield (%) |
|---|---|---|---|---|
| Traditional Esterification | Reflux (approx. 150°C) | Several hours | Sulfuric acid | Varies (50-90%) |
| Transesterification | Varies | Varies | Sodium methoxide | Varies |
| Microwave-Assisted | Room Temp to Reflux | Minutes to hours | Acid/base catalyst | Higher yields |
Recent studies have highlighted various aspects of the synthesis and application of (4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate:
Stability and Reactivity : Research indicates that this compound can undergo hydrolysis under acidic conditions, which necessitates careful handling and storage to maintain stability.
Bioactivity : Compounds similar in structure have demonstrated antioxidant properties, suggesting potential health benefits that warrant further investigation.
Analytical Techniques : Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for characterizing the synthesized compound and confirming its structure.
The preparation methods for this compound primarily revolve around esterification reactions, with various techniques available to optimize yield and purity. Understanding these methods is crucial for researchers aiming to utilize this compound in practical applications, particularly in fields related to health and nutrition. Further research into its bioactive properties could unlock new therapeutic potentials.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of this compound with a carbonyl group.
Reduction: Formation of (4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Research indicates that compounds with a methoxyphenol structure exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases including cancer and cardiovascular conditions. Studies have shown that derivatives of (4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate can enhance cellular antioxidant defenses, potentially offering protective effects against oxidative stress .
2. Flavoring Agent in Food Industry
This compound may serve as a flavoring agent due to its pleasant aromatic profile. It has been detected in various food items, suggesting its potential use as a natural flavoring substance. The compound's stability and sensory properties make it suitable for incorporation into food products .
3. Drug Development
The structure of this compound is similar to other bioactive compounds that have been investigated for their therapeutic effects. Its derivatives have shown promise in modulating biological pathways, making them candidates for further pharmacological studies targeting inflammation and metabolic disorders .
Material Science Applications
1. Emulsifying Agent
The compound has potential as an emulsifying agent in cosmetic and pharmaceutical formulations. Its ability to stabilize oil-in-water emulsions could enhance the delivery of active ingredients in topical applications .
2. Polymer Chemistry
In polymer science, the incorporation of methoxyphenol derivatives into polymer matrices can improve mechanical properties and thermal stability. The compound's functional groups allow for chemical modifications that can tailor polymer characteristics for specific applications .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of several methoxyphenols, including this compound, using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity compared to control samples .
Case Study 2: Flavor Profile Analysis
In a sensory analysis involving food products containing the compound, trained panels reported enhanced flavor profiles when compared to products without it. This suggests its effectiveness as a natural flavor enhancer in culinary applications .
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and prevent oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating various cellular processes.
Comparison with Similar Compounds
Table 1. Functional Group Comparison
*Estimated based on C₁₉H₃₀O₄.
Branched-Chain Isomers: Positional Effects
Methyl branching position significantly alters physical properties. For example:
- Methyl 8-methyldecanoate vs. Methyl 9-methyldecanoate: The latter’s methyl group at C9 improves molecular symmetry, lowering its boiling point and reducing gas chromatography retention time compared to the C8 isomer .
- Volatility : Branched esters generally exhibit lower boiling points than linear counterparts, enhancing their role in aroma profiles .
Table 2. Isomer Comparison
| Compound | Branch Position | Retention Time (GC) | Boiling Point | Symmetry |
|---|---|---|---|---|
| Methyl 8-methyldecanoate | C8 | Longer | Higher | Moderate |
| Methyl 9-methyldecanoate | C9 | Shorter | Lower | High |
Aromatic Esters: Chain Length and Unsaturation
Compared to other vanillyl esters:
- Methyl (E)-3-(4-hydroxy-3-methoxyphenyl)propenoate: A shorter, unsaturated ester isolated from Leonotis nepetifolia .
- Phenylmethyl benzoate : A fully aromatic ester with higher rigidity, reducing conformational flexibility compared to the aliphatic chain in the target compound .
Biological Activity
(4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a methoxy group and a long-chain fatty acid moiety. The molecular formula is with a molecular weight of 302.44 g/mol. Its structure can be represented as follows:
1. Antioxidant Activity
Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. A study demonstrated that derivatives similar to this compound showed high radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity suggests a mechanism that could be beneficial in treating inflammatory diseases .
3. Antimicrobial Properties
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Results showed that it possesses substantial inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent .
Case Study 1: Antioxidant Assessment
A detailed investigation utilized DPPH and ABTS assays to evaluate the antioxidant capacity of the compound. The results indicated an IC50 value comparable to established antioxidants, confirming its effectiveness in neutralizing free radicals.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 25 ± 2 |
| Ascorbic Acid | 20 ± 1 |
Case Study 2: Anti-inflammatory Mechanism
In a mouse model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells.
| Treatment Group | Paw Edema (mm) |
|---|---|
| Control | 5.0 ± 0.5 |
| Compound | 2.5 ± 0.3 |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the phenolic structure can enhance biological activity . The presence of the methoxy group appears to play a critical role in increasing both antioxidant and anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4-Hydroxy-3-methoxyphenyl)methyl 8-methyldecanoate, and what challenges arise during its purification?
- Methodology : The compound is synthesized via esterification between 8-methyldecanoic acid and 4-hydroxy-3-methoxybenzyl alcohol, typically using coupling agents like DCC (dicyclohexylcarbodiimide) or catalytic acid. A major challenge is avoiding carbocation rearrangements during synthesis, which can lead to isomer formation (e.g., methyl 9-methyldecanoate derivatives). Post-reaction, silica gel column chromatography with hexane-ethyl acetate gradients (e.g., 9:1 → 1:9) is effective for purification, as demonstrated for structurally similar esters .
- Key Data : Methyl 8-methyldecanoate derivatives exhibit retention time shifts in gas chromatography (GC) due to symmetry differences compared to isomers like methyl 9-methyldecanoate .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology :
- GC-MS : To distinguish isomers, GC retention times and mass fragmentation patterns are critical. For example, methyl 8-methyldecanoate elutes later than methyl 9-methyldecanoate due to lower symmetry and higher boiling points .
- NMR : H and C NMR can verify the ester linkage and substitution pattern on the aromatic ring. The methoxy group ( ppm) and hydroxyl proton ( ppm) are key signals.
- HPLC : Reverse-phase HPLC with UV detection at 280 nm (for phenolic absorption) ensures purity >95% .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology :
- Solubility : The compound is insoluble in water but dissolves in DMSO, ethanol, or dichloromethane. For biological assays, DMSO stock solutions (10–50 mM) are recommended, with sonication to ensure homogeneity .
- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) can assess degradation products via TLC or HPLC .
Q. What safety precautions are advised for handling this compound?
- Methodology :
- Use nitrile gloves and lab coats to avoid skin contact. For respiratory protection, employ P95 masks in poorly ventilated areas.
- Toxicity data specific to this compound are limited, but structurally related phenolic esters show moderate acute toxicity (LD > 2000 mg/kg in rats). Follow protocols for handling irritants, including emergency eye wash stations .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields caused by isomer formation?
- Methodology : Isomerization during synthesis (e.g., via carbocation rearrangements) can reduce yields. To mitigate:
- Optimize reaction temperature (e.g., <70°C) and use sterically hindered bases to suppress rearrangements.
- Employ preparative GC or chiral HPLC to separate isomers post-synthesis. For example, methyl 8- vs. 9-methyldecanoate derivatives can be resolved using a DB-5MS column (30 m × 0.25 mm) with a 10°C/min temperature ramp .
Q. What experimental strategies are effective for studying the compound’s stability under oxidative or hydrolytic conditions?
- Methodology :
- Hydrolytic Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS. Ester hydrolysis produces 8-methyldecanoic acid and 4-hydroxy-3-methoxybenzyl alcohol, identifiable by their respective peaks at 173.1 and 153.1 m/z.
- Oxidative Stability : Use radical initiators (e.g., AIBN) in accelerated oxidation studies. Antioxidants like BHT (0.1% w/v) can extend shelf life .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology :
- Structural Modifications : Vary the alkyl chain length (e.g., 6-methyl vs. 8-methyl) or substitute the methoxy/hydroxy groups on the phenyl ring.
- Bioactivity Assays : Test derivatives in vitro (e.g., antimicrobial activity via microbroth dilution; IC determination in cancer cell lines). For example, related chromenone derivatives showed activity in antioxidant assays (DPPH radical scavenging) .
Q. What analytical approaches can resolve discrepancies in reported boiling points or spectral data for this compound?
- Methodology : Cross-validate data using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
